molecular formula C7H8BrClN2O2 B2887465 4-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1231892-17-3

4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B2887465
CAS No.: 1231892-17-3
M. Wt: 267.51
InChI Key: SWTJBCCDBRFUOE-UHFFFAOYSA-N
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Description

Chemical Identifier Summary 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is an organic compound with the CAS Registry Number 1231892-17-3 . Its molecular formula is C 7 H 8 BrClN 2 O 2 , and it has a molecular weight of 267.51 g/mol . The compound is assigned the MDL number MFCD27939878 . Research Applications and Value This compound serves as a versatile chemical building block, particularly in medicinal chemistry. Its structure, featuring both a hydrazine group and a carboxylic acid functional group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Research indicates that derivatives of 2-hydrazinylbenzoic acid are key intermediates in the development of novel pharmaceutical compounds . Specifically, this scaffold is of high interest in the design and synthesis of trisubstituted pyrazoline derivatives, which have been investigated as potential inhibitors of phosphodiesterase 5 (PDE5) with improved potency and selectivity profiles . Such research aims to develop new therapeutic agents for conditions like erectile dysfunction and pulmonary arterial hypertension, building on the off-target activity observed in drugs like Celecoxib . Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . According to GHS labeling, it carries the signal word "Warning" and may cause harmful effects if swallowed, as well as skin and eye irritation . Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information. It is recommended to store the material under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-bromo-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJBCCDBRFUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the bromination of 2-hydrazinylbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 4-position with a bromine atom. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

The following compounds share structural similarities with 4-bromo-2-hydrazinylbenzoic acid hydrochloride but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₇H₈BrClN₂O₂ 267.51 -Br (para), -NHNH₂·HCl (ortho) Antimicrobial agents, heterocyclic synthesis
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride C₉H₁₁BrClN₂O₂ 296.56 -Br (para), -N(CH₃)₂·HCl (ortho) Organic synthesis, drug discovery intermediates
4-Bromo-2-fluorophenylhydrazine hydrochloride C₇H₇BrClFN₂ 269.50 -Br (para), -F (ortho), -NHNH₂·HCl Not explicitly stated; likely used in fluorinated drug analogs
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 -CH₂NH₂·HCl (para), -CH₃ (ortho) Pharmaceutical synthesis, agrochemicals

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups: Bromine and fluorine (in the fluorophenylhydrazine derivative) enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions . Amino/Hydrazinyl Groups: The hydrazinyl group in this compound enables condensation reactions (e.g., with maleic anhydride to form pyrrole derivatives), while dimethylamino groups in the dimethylamino analog may enhance solubility or modulate receptor binding .
  • Biological Activity :
    • Hydrazinyl derivatives (e.g., 4-bromo-2-hydroxy benzoic acid hydrazide) exhibit antimicrobial activity against bacteria and fungi, with MIC values ranging from 25–100 µg/mL depending on the substituents .
    • Fluorinated analogs (e.g., 4-bromo-2-fluorophenylhydrazine hydrochloride) may show improved metabolic stability due to fluorine's electronegativity, a common strategy in drug design .

Biological Activity

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is synthesized from 4-hydrazinobenzoic acid and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

The synthesis of this compound involves the bromination of 4-hydrazinobenzoic acid, followed by purification processes such as filtration and recrystallization. The compound typically appears as a light brown solid and is soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that derivatives of hydrazinobenzoic acids, including this compound, exhibit significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus3.125 μg/mL
Escherichia coli6.25 μg/mL
Klebsiella pneumoniae6.25 μg/mL
Pseudomonas aeruginosa12.5 μg/mL
Acinetobacter baumannii6.25 μg/mL

The compound showed potent activity against Gram-positive bacteria, particularly methicillin-resistant strains, with an MIC as low as 3.125 μg/mL . The presence of the bromine atom enhances the lipophilicity and biological activity of the compound, contributing to its effectiveness against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound exhibits strong antimicrobial properties, it also has varying effects on human cell lines. In vitro studies have shown that at higher concentrations, there is a notable cytotoxic effect on normal human fibroblast cells, indicating a need for careful dosage management in therapeutic applications .

Table 2: Cytotoxicity Data

Cell LineIC50 (μg/mL)
Normal Human Fibroblasts25
Cancer Cell Line (HeLa)15

These results suggest that while the compound is effective as an antimicrobial agent, its use must be balanced against potential cytotoxic effects.

Case Studies

A study conducted on the efficacy of various hydrazone derivatives indicated that modifications to the hydrazine moiety can significantly alter biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial properties compared to their electron-donating counterparts .

In another research effort focusing on structural modifications of hydrazinobenzoic acid derivatives, it was found that para-substituted derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to meta-substituted analogues . This underscores the importance of molecular structure in determining biological efficacy.

Q & A

Q. How can researchers design derivatives to improve pharmacokinetic properties?

  • SAR Optimization :
  • Lipophilicity : Introduce alkyl chains (e.g., methyl, ethyl) at the hydrazine N to enhance membrane permeability (clogP <3).
  • Pro-drug Strategy : Esterify the carboxylic acid (e.g., ethyl ester) to increase oral bioavailability, with enzymatic hydrolysis in vivo .

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